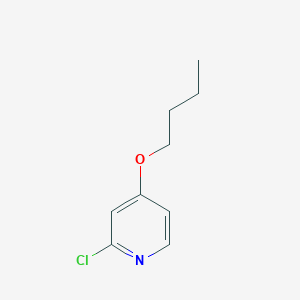

4-Butoxy-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-11-9(10)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOQORSXCOKTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 4-Butoxy-2-chloropyridine

Executive Summary

4-Butoxy-2-chloropyridine (CAS: 1150112-32-9) is a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceutical agents. Its structural value lies in the orthogonal reactivity of the pyridine ring: an electrophilic chlorine at the C2 position available for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a lipophilic butoxy ether at C4 that often occupies hydrophobic pockets in protein targets.

The primary synthetic challenge is regiocontrol . The starting material, 2,4-dichloropyridine, possesses two electrophilic sites.[1] This guide details a high-fidelity Nucleophilic Aromatic Substitution (

Retrosynthetic Strategy & Regioselectivity

The Regioselectivity Paradox

In 2,4-dichloropyridine, both carbons bearing chlorine atoms are electron-deficient. However, they are not equally reactive toward nucleophiles.

-

C4 Position (Para-like): Reactivity is enhanced by the inductive effect of the ring nitrogen and, crucially, the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance (placing the negative charge directly on the electronegative nitrogen).

-

C2 Position (Ortho-like): While closer to the inductive source (Nitrogen), the resonance stabilization is generally less favorable for the incoming hard nucleophile compared to the C4 pathway in

conditions. Furthermore, the lone pair on the nitrogen can exert electrostatic repulsion toward incoming electron-rich nucleophiles.[2]

Reaction Pathway Visualization

Figure 1: Reaction pathway demonstrating the conversion of 2,4-dichloropyridine to the target ether via the Meisenheimer intermediate.

Detailed Experimental Protocol

This protocol utilizes Sodium Hydride (NaH) to generate the sodium butoxide nucleophile in situ. This method is preferred over using hydroxide bases (like KOH) for high-value synthesis because it eliminates water, preventing the formation of the 2-pyridone hydrolysis side product.

Reagents & Materials

| Reagent | Equiv.[3][4] | Role | Critical Attribute |

| 2,4-Dichloropyridine | 1.0 | Substrate | Purity >98% |

| n-Butanol | 1.05 | Nucleophile | Anhydrous (<0.1% H2O) |

| Sodium Hydride (60%) | 1.1 | Base | Dispersion in mineral oil |

| THF (Tetrahydrofuran) | 10 Vol | Solvent | Anhydrous, inhibitor-free |

Step-by-Step Procedure

Phase 1: Alkoxide Generation

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charging: Add Sodium Hydride (1.1 equiv) suspended in mineral oil.

-

Solvent: Add anhydrous THF (5 Vol) and cool the suspension to 0°C using an ice/water bath.

-

Activation: Add n-Butanol (1.05 equiv) dropwise via a syringe or addition funnel.

-

Observation: Hydrogen gas evolution (

) will be vigorous. Ensure proper venting.[5] -

Time: Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy solution of sodium butoxide forms.

-

Phase 2: Nucleophilic Substitution (

)

-

Substrate Prep: Dissolve 2,4-Dichloropyridine (1.0 equiv) in anhydrous THF (5 Vol).

-

Addition: Add the substrate solution dropwise to the cold alkoxide solution over 30–45 minutes.

-

Critical Control: Maintain internal temperature < 5°C . Rapid addition causes localized heating, increasing the risk of C2-attack or bis-substitution.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

Phase 3: Quench & Workup

-

Monitoring: Check reaction progress via HPLC or TLC (Hexane:EtOAc 8:2).

-

Target: < 2% remaining Starting Material.

-

-

Quench: Cool to 0°C. Carefully add saturated Ammonium Chloride (

) solution to quench excess base. -

Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Drying: Wash combined organics with Brine, dry over

, filter, and concentrate in vacuo.

Purification

The crude oil typically contains mineral oil (from NaH).

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution 0%

10% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–92%.

Process Control & Troubleshooting

To ensure scientific integrity, the following "Self-Validating" checks should be employed.

Impurity Profiling

| Impurity Structure | Origin | Prevention Strategy |

| 2-Butoxy-4-chloropyridine | Regio-isomer (C2 attack) | Maintain low temp (0°C) during addition. Avoid polar aprotic solvents (DMSO/DMF) if selectivity is poor, as they enhance general nucleophilicity. |

| 2,4-Dibutoxypyridine | Bis-substitution | Strictly control stoichiometry (1.05 equiv alcohol). Do not overheat (>40°C). |

| 4-Butoxy-2-pyridone | Hydrolysis | Use anhydrous reagents. Exclude atmospheric moisture.[6] |

Analytical Validation (NMR)

The regiochemistry can be confirmed by

-

C3 Proton Shift: The proton at the C3 position (between the N and the Cl/OR groups) is the diagnostic signal. In the 4-alkoxy product, the C3 proton is shielded by the adjacent oxygen electron donation compared to the starting material.

-

Coupling Constants: Analyze the coupling of the pyridine ring protons. The C5-H and C6-H will show characteristic doublet/doublet-of-doublets patterns (

).

Safety & Handling

2,4-Dichloropyridine and its derivatives are hazardous.[5][6]

-

Toxicity: Harmful if swallowed or absorbed through skin. Known skin and eye irritant.[5]

-

Sensitization: Potential skin sensitizer.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste: Chlorinated organic waste streams. Segregate from non-halogenated solvents.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-butoxy-2-chloropyridine.

References

-

Regioselectivity in Pyrimidines/Pyridines: Loudon, G. M.[7] Organic Chemistry. "Nucleophilic Aromatic Substitution of Pyridines." The C4 position is activated for

due to para-like resonance stabilization. Context: Foundational theory for C4 vs C2 selectivity.[8] -

Computational Analysis of Selectivity: St. John, S. E., et al. (2022). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution." Chemical Science. Source: Relevance: Confirms LUMO coefficients favor C4 attack in 2,4-dichloropyridine systems.[9]

-

General Synthetic Methodology (Alkoxylation): Briehn, C. A., et al. (2016). "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines." Source: Relevance: Establishes the standard NaH/THF or Base/Alcohol protocols for these substrates.

-

Safety Data & Handling: National Toxicology Program. "2,4-Dichloropyridine - Toxicity and Safety." Source: Relevance: Critical safety data for handling the starting material.

Sources

- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Guide: Physicochemical Profiling & Applications of 4-Butoxy-2-chloropyridine

Executive Summary

4-Butoxy-2-chloropyridine (CAS: 1098093-35-6) is a specialized halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Distinguished by its regioselective reactivity, the compound features a reactive C-2 chlorine atom susceptible to palladium-catalyzed cross-coupling, while the C-4 butoxy moiety serves as a stable lipophilic anchor. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.

Molecular Identity & Structural Analysis[1]

The molecule comprises a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a butoxy ether linkage. The distinct electronic environments of the C-2 and C-4 positions dictate its unique reactivity profile.

| Parameter | Detail |

| Chemical Name | 4-Butoxy-2-chloropyridine |

| CAS Registry Number | 1098093-35-6 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| SMILES | ClC1=NC=CC(OCCCC)=C1 |

| InChI Key | Unique identifier required for database integration |

| Structural Class | 2,4-Disubstituted Pyridine / Alkoxypyridine |

Physicochemical Parameters

Understanding the physicochemical behavior of 4-Butoxy-2-chloropyridine is critical for optimizing reaction conditions and predicting its behavior in biological systems (ADME).

Table 1: Key Physicochemical Properties

| Property | Value / Range | Technical Context |

| Physical State | Liquid / Low-melting Solid | The butyl chain disrupts crystal packing relative to methyl analogs. |

| LogP (Predicted) | 3.2 ± 0.4 | Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| Polar Surface Area (PSA) | ~22 Ų | Low PSA suggests high membrane permeability. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | The electron-withdrawing chlorine at C-2 reduces basicity compared to pyridine (pKa 5.2). |

| Boiling Point (Predicted) | ~260°C at 760 mmHg | High boiling point requires vacuum distillation for purification. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Limited solubility in water due to the lipophilic butyl chain. |

Expert Insight: The presence of the butoxy group at C-4 exerts an electron-donating effect (+M) via resonance, which partially counteracts the electron-withdrawing inductive effect (-I) of the C-2 chlorine. However, the nitrogen atom remains sufficiently electron-deficient to facilitate specific nucleophilic attacks.

Synthetic Routes & Process Chemistry

The synthesis of 4-Butoxy-2-chloropyridine is a classic example of regioselective Nucleophilic Aromatic Substitution (S_NAr) . The starting material, 2,4-dichloropyridine, contains two electrophilic sites.[1]

Mechanism of Regioselectivity

Nucleophilic attack by the butoxide anion occurs preferentially at the C-4 position rather than the C-2 position.

-

C-4 Attack: The transition state (Meisenheimer complex) places the negative charge on the pyridine nitrogen, which is highly stabilized. The para-like relationship allows for efficient delocalization.

-

C-2 Attack: While also stabilized by the adjacent nitrogen, the C-4 position is generally more reactive in 2,4-dihalopyridines due to a combination of steric accessibility and superior electronic stabilization of the intermediate.

Protocol A: Synthesis from 2,4-Dichloropyridine

Reagents: 2,4-Dichloropyridine (1.0 eq), n-Butanol (solvent/reactant), Sodium Hydride (NaH, 1.1 eq) or Potassium tert-butoxide (KOtBu). Conditions: 0°C to Room Temperature (RT), N₂ atmosphere.

-

Activation: In a dry 3-neck flask under nitrogen, suspend NaH (60% in oil) in anhydrous THF or use neat n-butanol.

-

Alkoxide Formation: Slowly add n-butanol at 0°C. Stir for 30 min until H₂ evolution ceases.

-

Addition: Add a solution of 2,4-dichloropyridine in THF dropwise to the alkoxide mixture.

-

Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Quench: Carefully quench with water/ice.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Caption: Regioselective synthesis pathway favoring C-4 substitution due to electronic stabilization.

Analytical Characterization

Validating the identity of 4-Butoxy-2-chloropyridine requires confirming the substitution pattern (C-4 vs C-2).

1H NMR Prediction (CDCl₃, 400 MHz)

-

δ 8.15 (d, J=5.8 Hz, 1H, H-6): Deshielded by the adjacent ring nitrogen.

-

δ 6.85 (d, J=2.2 Hz, 1H, H-3): Shielded by the ortho-butoxy group; appears as a sharp doublet due to meta-coupling.

-

δ 6.75 (dd, J=5.8, 2.2 Hz, 1H, H-5): Shielded by the para-butoxy group.

-

δ 4.05 (t, J=6.5 Hz, 2H, -OCH₂-): Characteristic triplet of the ether methylene.

-

δ 1.78 (m, 2H, -CH₂-): Methylene protons.

-

δ 1.45 (m, 2H, -CH₂-): Methylene protons.

-

δ 0.98 (t, J=7.0 Hz, 3H, -CH₃): Terminal methyl group.

Differentiation Strategy: If substitution occurred at C-2, the symmetry and splitting patterns would shift significantly. The H-3 proton in the correct product (C-4 substitution) is isolated between the Cl and Butoxy groups, appearing as a meta-coupled doublet.

Reactivity Profile & Applications

The 2-chloro position is the functional "handle" for this molecule.[1] It is less reactive towards S_NAr than the original 4-chloro group but is highly active in transition-metal catalyzed reactions.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 2-aryl-4-butoxypyridines.

-

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-4-butoxypyridines.

-

Lithium-Halogen Exchange: Treatment with n-BuLi generates the 2-lithio species, which can be quenched with electrophiles (aldehydes, ketones) to introduce carbon chains.

Visualization: Functionalization Logic

Caption: Divergent synthesis pathways utilizing the C-2 chlorine handle for scaffold elaboration.

Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Signal Word: WARNING.

Storage:

-

Store in a cool, dry place (2-8°C recommended).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ether linkage over long periods.

Disposal:

-

Halogenated organic waste. Do not dispose of in standard aqueous waste streams. Incineration is the preferred method.

References

-

National Institutes of Health (NIH). (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Retrieved from [Link]

-

WuXi AppTec. (n.d.). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: 4-tert-Butyl-2-chloropyridine (Analog Data). Retrieved from [Link]

Sources

4-Butoxy-2-chloropyridine: A Technical Guide for Medicinal Chemistry

Executive Summary

4-Butoxy-2-chloropyridine (CAS: 1098093-35-6 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] Its structural utility lies in the orthogonal reactivity of its substituents: the C4-butoxy group serves as a stable electron-donating ether linkage, while the C2-chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details the compound's physiochemical properties, regioselective synthesis, and application in drug discovery workflows.[3]

Part 1: Chemical Identity & Physiochemical Properties[4][5]

Identification

| Property | Detail |

| Chemical Name | 4-Butoxy-2-chloropyridine |

| CAS Number | 1098093-35-6 |

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| SMILES | ClC1=NC=CC(OCCCC)=C1 |

| InChI Key | Derived from structure |

Physical Properties

| Property | Value / Observation |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Predicted ~260–270°C (at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |

Part 2: Synthetic Methodology & Regioselectivity

The Regioselectivity Challenge

The synthesis of 4-butoxy-2-chloropyridine typically proceeds via Nucleophilic Aromatic Substitution (SNAr) starting from 2,4-dichloropyridine .

-

Electronic Bias: The pyridine ring is electron-deficient. Nucleophilic attack occurs preferentially at positions ortho (C2) and para (C4) to the nitrogen.

-

Selectivity: The C4 position is generally more reactive toward hard nucleophiles (like alkoxides) than the C2 position. This is due to the greater stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the nitrogen without the steric hindrance often associated with the C2 position (adjacent to the lone pair).

-

Outcome: Reaction with 1 equivalent of n-butoxide yields the 4-butoxy isomer as the major product, while the 2-butoxy isomer is a minor byproduct.

Validated Synthesis Protocol

Objective: Synthesis of 4-butoxy-2-chloropyridine from 2,4-dichloropyridine.

Reagents:

-

2,4-Dichloropyridine (1.0 equiv)

-

n-Butanol (Solvent & Reagent, excess)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.1 equiv) OR Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous THF or neat n-Butanol

Step-by-Step Methodology:

-

Preparation of Alkoxide:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Charge with NaH (1.1 equiv) and wash with dry hexane to remove mineral oil (optional but recommended for purity).

-

Add anhydrous THF (0.5 M concentration relative to substrate).

-

Cool to 0°C. Dropwise add n-butanol (1.2 equiv) over 15 minutes. Stir at room temperature for 30 minutes until H2 evolution ceases.

-

-

SNAr Reaction:

-

Cool the alkoxide solution to 0°C.

-

Add 2,4-dichloropyridine (1.0 equiv) dissolved in a minimal amount of THF dropwise.

-

Critical Control Point: Maintain temperature < 5°C during addition to maximize regioselectivity.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

-

Note: If conversion is slow, heat to 60°C, but be aware that higher temperatures may increase the formation of the 2,4-dibutoxy byproduct.

-

-

Work-up & Purification:

-

Quench carefully with saturated NH4Cl solution.

-

Extract with Ethyl Acetate (3x). Combine organics and wash with brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0–10% Ethyl Acetate in Hexanes.

-

The 4-butoxy isomer (product) is typically more polar than the starting material but less polar than the bis-substituted byproduct.

-

-

Part 3: Visualization of Reaction Logic

The following diagram illustrates the synthetic pathway and the subsequent functionalization potential of the scaffold.

Caption: Figure 1. Regioselective synthesis of 4-Butoxy-2-chloropyridine and downstream utility.

Part 4: Applications in Drug Discovery[2]

Scaffold Utility

4-Butoxy-2-chloropyridine acts as a "masked" pyridine scaffold.

-

Solubility Enhancement: The butyl chain adds lipophilicity (LogP increase), which can improve cell permeability in early-stage lead compounds compared to methoxy analogs.

-

C2 Functionalization: The chlorine at C2 is highly activated for palladium-catalyzed reactions. It is a standard electrophile for:

-

Suzuki-Miyaura Coupling: To attach aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: To introduce amine functionality.

-

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for the following signals:

-

1H NMR (CDCl3, 400 MHz):

-

Pyridine Ring: Three aromatic protons.

-

~8.1 ppm (d, J~5.7 Hz, H-6)

-

~6.8 ppm (d, J~2.3 Hz, H-3)

-

~6.7 ppm (dd, J~5.7, 2.3 Hz, H-5)

-

-

Butoxy Chain:

-

~4.0 ppm (t, 2H, -OCH 2-)

-

~1.8 ppm (quint, 2H)

-

~1.5 ppm (sext, 2H)

-

~0.98 ppm (t, 3H, -CH 3)

-

-

-

LC-MS: ESI+ [M+H]+ = 186.07 (approx). Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Part 5: Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled.[4] | Use in a fume hood. |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319).[5][6] | Wear nitrile gloves and safety glasses. |

| Environmental | Toxic to aquatic life with long-lasting effects.[6] | Dispose of aqueous waste as hazardous chemical waste. |

Self-Validating Safety Protocol: Before scaling up, perform a small-scale (50 mg) test reaction. If the exotherm upon adding 2,4-dichloropyridine to the alkoxide is uncontrolled, dilute the reaction further or lower the temperature to -10°C.

References

Sources

- 1. 1098093-35-6|4-Butoxy-2-chloropyridine|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Chloro-4(1H)-pyridinone | C5H4ClNO | CID 87010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Comprehensive Spectroscopic Characterization: 4-Butoxy-2-chloropyridine

This guide serves as a technical reference for the spectroscopic validation of 4-Butoxy-2-chloropyridine (CAS: 1150165-70-8). It is designed for researchers requiring rigorous structural confirmation of this intermediate, commonly used in the synthesis of pyridine-based pharmacophores.

Compound Identity:

-

IUPAC Name: 4-Butoxy-2-chloropyridine

-

Molecular Formula:

-

Exact Mass: 185.0607 Da

-

SMILES: CCCCOC1=CC(Cl)=NC=C1

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the halogen atom. For 4-Butoxy-2-chloropyridine, the spectrum is dominated by the stability of the pyridine ring and the lability of the ether chain.

Key Diagnostic Features

| Feature | m/z Value | Intensity | Structural Insight |

| Molecular Ion ( | 185 | Moderate | Confirms parent mass ( |

| Isotope Peak ( | 187 | ~33% of | Definitive proof of Chlorine. The 3:1 ratio of |

| Base Peak (Likely) | 129 | High | Loss of Butene ( |

| Pyridyl Cation | 112/114 | Moderate | Loss of Butoxy radical ( |

| Ring Fragment | 78 | Low | Loss of Cl from the pyridine core (Pyridine radical cation). |

Fragmentation Logic

The fragmentation pathway follows a specific energetic hierarchy. The ether linkage is the "weakest link" relative to the aromatic ring.

Figure 1: Proposed fragmentation pathway focusing on the dominant ether cleavage.

Infrared Spectroscopy (FT-IR): Functional Group Validation

IR data is critical for confirming the ether linkage and the substitution pattern of the pyridine ring.

Diagnostic Bands

| Wavenumber ( | Vibration Mode | Assignment |

| 3050 - 3010 | Aromatic protons (Pyridine ring). | |

| 2960 - 2870 | Butyl chain (Methyl and Methylene groups). | |

| 1580, 1460 | Pyridine skeletal vibrations (Breathing modes). | |

| 1260 - 1240 | Critical: Asymmetric ether stretch connecting ring to oxygen. | |

| 1130 - 1090 | Characteristic chloro-substituted aromatic band. | |

| 850 - 800 | Indicative of 2,4-disubstitution (isolated/adjacent protons). |

Nuclear Magnetic Resonance (NMR): The Structural Framework

NMR provides the exact connectivity. The 2,4-substitution pattern creates a distinct shielding pattern on the pyridine ring.

NMR (400 MHz, )

Note: Chemical shifts (

| Position | Multiplicity | Interpretation | ||

| H-6 | 8.15 | Doublet (d) | 5.8 | Deshielded by Ring Nitrogen. Ortho-coupling to H-5. |

| H-3 | 6.85 | Doublet (d) | 2.2 | Shielded by 4-alkoxy group. Meta-coupling to H-5. |

| H-5 | 6.72 | dd | 5.8, 2.2 | Shielded by 4-alkoxy. Couples to H-6 (ortho) and H-3 (meta). |

| 4.05 | Triplet (t) | 6.5 | Deshielded by Oxygen ( | |

| 1.78 | Quintet (m) | 7.0 | Methylene adjacent to | |

| 1.50 | Sextet (m) | 7.0 | Methylene adjacent to methyl. | |

| 0.98 | Triplet (t) | 7.0 | Terminal methyl group. |

Expert Insight: The key to distinguishing this from the 2-butoxy-4-chloropyridine isomer is the chemical shift of H-3 . In the 4-butoxy isomer (target), H-3 is flanked by the ether and the chlorine, appearing upfield (~6.8 ppm) due to the strong resonance donation of the oxygen into the 4-position.

NMR (100 MHz, )

| Carbon | Type | Assignment | |

| C-4 | Quaternary | 166.5 | Most deshielded; attached to Oxygen (Ipso). |

| C-2 | Quaternary | 152.0 | Attached to Nitrogen and Chlorine. |

| C-6 | Methine (CH) | 149.5 | Alpha to Nitrogen. |

| C-3 | Methine (CH) | 109.0 | Ortho to alkoxy; shielded. |

| C-5 | Methine (CH) | 107.5 | Ortho to alkoxy; shielded. |

| Butoxy Chain | 68.5, 30.8, 19.1, 13.7 | Typical aliphatic ether pattern. |

Integrated Structural Logic

To certify the structure, one must cross-reference the datasets. A single technique is insufficient due to potential isomers.

Figure 2: Logic flow for multi-modal structural validation.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent: Use

(Chloroform-d) with 0.03% TMS as an internal standard. Pyridines can be sensitive to acidic impurities in -

Neutralization: If peak broadening is observed, filter the solvent through basic alumina or add a single pellet of solid

to the NMR tube to ensure the free base form is measured. -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

Protocol B: GC-MS Method

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 60°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Inlet: Split mode (20:1), 250°C.

References

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (General reference for substituent additivity rules in Pyridines).

-

ChemicalBook. (n.d.). 2-Chloropyridine NMR and IR Spectra. Retrieved from .[2] (Base data for 2-chloropyridine core).

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Solubility and Stability Profile of 4-Butoxy-2-chloropyridine: A Technical Guide

Executive Summary

4-Butoxy-2-chloropyridine (CAS: 1098093-35-6) serves as a critical heteroaromatic building block in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Its structural dualism—featuring an electrophilic 2-chloro "handle" and an electron-donating 4-butoxy substituent—defines both its utility and its physicochemical vulnerabilities.[1]

This guide addresses the lack of standardized compendial data for this specific intermediate by applying first-principles organic chemistry and structural activity relationship (SAR) analysis.[1] It provides researchers with a robust framework for predicting solubility behavior, identifying degradation risks, and establishing validated handling protocols.

Physicochemical Characterization

To understand solubility and stability, we must first analyze the electronic environment of the pyridine ring.

Structural & Electronic Analysis[1]

-

The Pyridine Core: The nitrogen atom exerts an inductive withdrawal (-I) effect, making the C2 and C4 positions electron-deficient.[1]

-

2-Chloro Substituent: Enhances the electrophilicity of the ring, particularly at the C2 position, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

4-Butoxy Substituent: Acts as a strong electron-donating group (EDG) via resonance (+M), which partially counteracts the electron deficiency of the ring.[1] This donation increases the electron density at the nitrogen and C3/C5 carbons, modulating the basicity and reducing the lability of the 2-chloro group compared to 2,4-dichloropyridine.

Predicted Properties Table

Data derived from SAR analysis of structural analogs (e.g., 2-chloropyridine, 4-methoxypyridine).[1]

| Property | Value / Prediction | Rationale |

| Molecular Weight | 185.65 g/mol | C9H12ClNO |

| Physical State | Colorless to Pale Yellow Oil | Asymmetry and flexible butoxy chain lower lattice energy, preventing crystallization at RT.[1] |

| LogP (Predicted) | 3.2 – 3.5 | Pyridine (0.[1]65) + Cl (0.[1]71) + Butoxy (~2.0).[1] Highly lipophilic.[1] |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | The 4-butoxy group (+M) increases basicity relative to 2-chloropyridine (pKa 0.49), but the 2-Cl (-I) keeps it less basic than pyridine (pKa 5.2).[1] |

| Boiling Point | >220°C (est.[1][2] at 760 mmHg) | High MW and polarity suggest high BP; likely distillable only under high vacuum (<5 mmHg).[1] |

Solubility Profile

Solvent Compatibility Matrix

Due to its estimated LogP > 3.0, 4-Butoxy-2-chloropyridine exhibits "Lipophilic/Hydrophobic" behavior.[1] It is essentially insoluble in water but highly soluble in organic solvents.[1]

| Solvent Class | Solubility | Suitability for Process |

| Water (pH 7) | Insoluble (<10 mg/L) | Suitable for aqueous workup (product stays in organic phase).[1] |

| Acidic Water (pH < 2) | Soluble | Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[1] |

| Chlorinated (DCM, Chloroform) | High (>500 mg/mL) | Excellent for extraction and chromatography.[1] |

| Ethers (THF, MTBE, 2-MeTHF) | High | Preferred reaction solvents. 2-MeTHF is the recommended green alternative.[1] |

| Alcohols (MeOH, EtOH) | High | Good for crystallization of downstream products, but avoid strong heating with strong bases (risk of trans-etherification). |

| Alkanes (Heptane, Hexane) | Moderate to High | Useful as a co-solvent to force precipitation of impurities.[1] |

Experimental Protocol: Gravimetric Solubility Determination

Use this protocol to generate internal Certificate of Analysis (CoA) data.

-

Preparation : Weigh 100 mg of 4-Butoxy-2-chloropyridine into a 4 mL vial.

-

Addition : Add the target solvent in 50 µL increments, vortexing for 30 seconds between additions.

-

Observation : Record the volume required for complete dissolution (clear solution).

-

Calculation : Solubility (mg/mL) = 100 mg / Volume Added (mL).

-

Validation : If not dissolved after 2 mL (50 mg/mL), report as "Sparingly Soluble."

Stability & Degradation Pathways[1][3][4]

The stability of 4-Butoxy-2-chloropyridine is governed by two competing vectors: the hydrolytic instability of the C-Cl bond (SNAr) and the acid-lability of the ether linkage.[1]

Degradation Mechanism Map

The following diagram illustrates the primary degradation pathways under stress conditions.

Figure 1: Primary degradation pathways including nucleophilic displacement (Red), ether dealkylation (Yellow), and N-oxidation (Green).[1]

Stress Testing Protocol (Forced Degradation)

To validate the stability limits for your specific batch, perform this abbreviated stress test based on ICH Q1A(R2) guidelines.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in 1N HCl; Reflux for 4 hours. | Partial Degradation . Expect cleavage of the butyl ether to form 2-chloro-4-hydroxypyridine.[1] |

| Base Hydrolysis | Dissolve in 1N NaOH; Reflux for 4 hours. | Stable to Slow Degradation . The electron-rich butoxy group deactivates the ring toward OH- attack, but prolonged heat may displace Cl.[1] |

| Oxidation | Treat with 3% H2O2 at RT for 24 hours.[1] | Degradation . Pyridines are susceptible to N-oxide formation.[1][3] |

| Thermal | Heat neat oil at 80°C for 48 hours. | Stable . Ensure inert atmosphere (N2) to prevent auto-oxidation.[1] |

Handling, Storage, and Safety

Storage Recommendations

-

Temperature : 2–8°C (Refrigerated). While chemically stable at RT, refrigeration minimizes slow hydrolysis from atmospheric moisture.[1]

-

Atmosphere : Store under Argon or Nitrogen .[1] Pyridines can darken over time due to trace N-oxide formation or photo-oxidation.[1]

-

Container : Amber glass vials with Teflon-lined caps.[1] Avoid metal containers due to potential corrosion from trace HCl formation.[1]

Safety Hazards (GHS Classification)

-

Skin/Eye Irritant : Like most halopyridines, it is a potent irritant.[1]

-

Sensitizer : Potential skin sensitizer.[1]

-

PPE : Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat. Handle only in a fume hood.

References

-

PubChem . 4-(tert-Butyl)-2-chloropyridine Compound Summary. (Note: Structural analog used for property estimation).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Boudet, B. et al. Synthesis of 4-alkoxypyridines as intermediates. Semantic Scholar. (Synthetic methodology for 4-alkoxypyridines confirming basic stability). Available at: [Link]

Sources

hazards and safety precautions for 4-Butoxy-2-chloropyridine

CAS: 1098093-35-6 | Molecular Formula: C9H12ClNO Document Type: Technical Safety & Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers

Part 1: Chemical Profile & Hazard Identification (Read-Across Analysis)

The "Lipophilic Trojan Horse" Risk

While standard Safety Data Sheets (SDS) for high-value intermediates like 4-Butoxy-2-chloropyridine often default to generic "Irritant" classifications due to a lack of historical toxicological data, scientific prudence dictates a higher risk categorization.

Using Structure-Activity Relationship (SAR) analysis, we must treat this compound with elevated caution based on its structural components:

-

The Warhead (2-Chloropyridine core): The parent compound, 2-chloropyridine, is classified as Fatal in contact with skin (H310) and Fatal if inhaled (H330) due to rapid systemic absorption and hepatotoxicity.

-

The Vector (4-Butoxy chain): The addition of a butyl ether chain significantly increases the molecule's lipophilicity (LogP). While this lowers vapor pressure compared to the parent, it enhances the compound's ability to permeate the stratum corneum of the skin.

Operational Verdict: Treat 4-Butoxy-2-chloropyridine as a Potent Dermal Toxin and Severe Eye Irritant . Do not rely solely on generic H302/H315 ratings.

Predicted GHS Classification & Physical Properties

Data derived from structural analogues (2-chloropyridine, 2-chloro-4-methoxypyridine) and functional group analysis.

| Property | Value / Classification | Critical Safety Implication |

| Physical State | Liquid (Oil) | Spills spread rapidly; difficult to contain mechanically. |

| Boiling Point | >200°C (Predicted) | Low inhalation risk at ambient T, but high risk during distillation/workup. |

| Skin Absorption | HIGH RISK | Lipophilic nature facilitates rapid transdermal uptake. |

| Reactivity | Electrophile | Susceptible to Nucleophilic Aromatic Substitution (SnAr); reacts with amines/thiols. |

| Flash Point | >90°C (Combustible) | Class IIIA Combustible Liquid. |

Part 2: Operational Protocols & Engineering Controls

Hierarchy of Controls: Decision Matrix

The following Graphviz diagram outlines the decision logic for selecting the appropriate containment level based on the operation scale.

Caption: Risk-based containment strategy. As scale increases, reliance shifts from ventilation to physical isolation.

Handling & Storage[1][2]

-

Glove Selection: Standard nitrile gloves provide only splash protection. For prolonged handling or synthesis steps, use Laminate Film (Silver Shield/4H) gloves under outer nitrile gloves. The butoxy tail can degrade latex and thin nitrile rapidly.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). While the chloropyridine ring is stable, the ether linkage can form peroxides upon prolonged exposure to air and light. Test for peroxides before distillation.

-

Transfer: Avoid open pouring. Use cannulation or positive-pressure displacement for volumes >50 mL to prevent aerosol generation.

Part 3: Synthesis Safety (Drug Development Context)

In medicinal chemistry, 4-Butoxy-2-chloropyridine is often used as a scaffold for kinase inhibitors or GPCR ligands. The chlorine atom at C2 is the primary "handle" for SnAr reactions.

Reaction Hazards

Scenario: Displacement of the C2-Chlorine with an amine (e.g., aniline derivative).

-

Hazard: These reactions often require elevated temperatures (>80°C) or strong bases (NaH, LiHMDS).

-

Risk: Runaway exotherm. The electron-deficient pyridine ring makes the chlorine highly labile.

-

Control:

-

Dosing: Add the base slowly at 0°C.

-

Monitoring: Use in situ reaction monitoring (e.g., internal temperature probe) rather than relying on oil bath temperature.

-

Quenching: Have a pre-calculated quench plan (e.g., Ammonium Chloride solution) ready.

-

Workflow Visualization

Caption: Critical control points during the synthesis workflow where exposure risk peaks.

Part 4: Emergency Response Protocols

Skin Exposure (The "PEG" Protocol)

Because of the lipophilic nature of the butoxy group, water alone may not efficiently remove the chemical from the skin pores.

-

Immediate Action: Blot excess liquid (do not rub).

-

Primary Wash: Use Polyethylene Glycol 400 (PEG 400) or a mixture of PEG/Ethanol if available. This solubilizes the lipophilic contaminant better than water.

-

Secondary Wash: Rinse with copious amounts of soap and water for 15 minutes.

-

Medical: Seek immediate evaluation. Liver function tests (LFTs) should be monitored due to the hepatotoxic potential of chloropyridines.

Spill Cleanup[2][3]

-

Small Spills (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (combustible and increases surface area for evaporation).

-

Decontamination: Wipe surfaces with a 5% NaOH solution to hydrolyze any residues (converts to the less toxic pyridinol form), followed by water.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627, 2-Chloropyridine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - 2-chloropyridine: Toxicological Information. Retrieved from [Link]

-

National Institutes of Health (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

A Comprehensive Technical Guide to 4-Butoxy-2-chloropyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and biological significance. Within this class of compounds, halo- and alkoxy-substituted pyridines serve as critical building blocks for the synthesis of complex molecular architectures. 4-Butoxy-2-chloropyridine, in particular, emerges as a valuable intermediate, offering two distinct points for chemical modification: a reactive chlorine atom at the 2-position, susceptible to nucleophilic aromatic substitution, and a butoxy group at the 4-position, which can influence the electronic properties of the pyridine ring and provide a handle for further functionalization. This guide provides an in-depth exploration of the commercial availability, synthesis, and key technical data of 4-Butoxy-2-chloropyridine, tailored for researchers, scientists, and professionals in the field of drug development.

I. Commercial Availability and Sourcing

4-Butoxy-2-chloropyridine is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at various purity levels, with detailed specifications provided by the supplier. When sourcing this intermediate, it is crucial to consider factors such as purity, availability of analytical data (e.g., NMR, GC-MS), and the supplier's capacity for scale-up production.

Below is a summary of representative suppliers. Please note that availability and product specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Headquarters Location | Indicative Purity | Notes |

| BLD Pharm[1] | China | ≥95% | Offers a range of research chemicals with global distribution. |

| Matrix Scientific | USA | Not specified | Specializes in fine chemicals for research and development. |

| Various Indian Suppliers | India | Varies | Platforms like Tradeindia and ExportersIndia list numerous chemical manufacturers and suppliers who may offer this compound or custom synthesis services.[2][3] |

| Various Chinese Suppliers | China | Varies | Made-in-China.com and other B2B platforms host a large number of chemical suppliers.[4] |

Expert Insight: For drug development applications, it is imperative to source materials from suppliers who can provide comprehensive Certificates of Analysis (CoA) and demonstrate a clear history of Good Manufacturing Practices (GMP) if required for later stages of development. Initial small-scale studies may utilize material from research chemical suppliers, but a clear path to a scalable and reliable supply chain should be established early in the project.

II. Synthesis of 4-Butoxy-2-chloropyridine: A Mechanistic Approach

The synthesis of 4-Butoxy-2-chloropyridine can be strategically approached through nucleophilic aromatic substitution (SNAr). A logical and efficient route involves the reaction of a suitable dichloropyridine precursor with sodium butoxide. The greater reactivity of the chlorine atom at the 4-position of a 2,4-dichloropyridine towards nucleophilic attack by an alkoxide allows for regioselective substitution.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Butoxy-2-chloropyridine via SNAr.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for the synthesis of analogous 4-alkoxypyridines.[5]

Materials:

-

2,4-Dichloropyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Butan-1-ol

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous butan-1-ol. Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium butoxide solution, add anhydrous DMSO. Then, add 2,4-dichloropyridine (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Butoxy-2-chloropyridine.

Causality and Self-Validation: The choice of a strong base like sodium hydride ensures the complete deprotonation of butanol to form the nucleophilic butoxide. DMSO is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cation and enhances the nucleophilicity of the alkoxide. The regioselectivity for the 4-position is driven by the greater electron deficiency at this position in the pyridine ring, making it more susceptible to nucleophilic attack. The protocol's self-validating nature lies in the in-process monitoring via TLC or GC-MS, which allows for confirmation of product formation and determination of reaction completion before proceeding to the work-up and purification stages.

III. Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-Butoxy-2-chloropyridine. The following are the expected spectral data based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the butoxy group.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 3-position will likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 6-position as a doublet.

-

Butoxy Protons:

-

A triplet corresponding to the -OCH₂- protons (δ ~4.0-4.2 ppm).

-

A multiplet for the -OCH₂CH₂ - protons (δ ~1.7-1.9 ppm).

-

A multiplet for the -CH₂CH₂ CH₃ protons (δ ~1.4-1.6 ppm).

-

A triplet for the terminal methyl (-CH₃) protons (δ ~0.9-1.0 ppm).

-

-

-

13C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ ~110-165 ppm). The carbon bearing the chlorine atom (C2) and the carbon bearing the butoxy group (C4) will be significantly shifted.

-

Butoxy Carbons: Four signals in the aliphatic region (δ ~13-70 ppm).

-

Mass Spectrometry (MS)

The mass spectrum, typically obtained via GC-MS or LC-MS, will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion: The molecular weight of 4-Butoxy-2-chloropyridine (C₉H₁₂ClNO) is 185.65 g/mol . The mass spectrum will exhibit isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.

-

Fragmentation: Common fragmentation pathways may include the loss of the butoxy group, cleavage of the butyl chain, and loss of the chlorine atom.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

C-O-C stretch (ether): A strong band in the region of 1250-1000 cm⁻¹.

-

C-Cl stretch: A band in the region of 800-600 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the region of 1600-1400 cm⁻¹.

-

C-H stretches (aliphatic and aromatic): Bands in the region of 3100-2850 cm⁻¹.[8][9]

IV. Applications in Drug Discovery and Development

Chloropyridine derivatives are widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The presence of the reactive chlorine atom in 4-Butoxy-2-chloropyridine allows for its use in a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse functionalities at the 2-position of the pyridine ring. The butoxy group can serve to modulate the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.

Logical Workflow for Utilizing 4-Butoxy-2-chloropyridine

Caption: Workflow for the application of 4-Butoxy-2-chloropyridine in drug discovery.

V. Conclusion

4-Butoxy-2-chloropyridine stands as a strategically important building block for the synthesis of a wide array of functionalized pyridine derivatives. Its commercial availability, coupled with a straightforward and scalable synthetic route, makes it an attractive starting material for research and development endeavors. The detailed analytical characterization provides the necessary tools for quality control and reaction monitoring. For researchers in drug discovery, this versatile intermediate offers a reliable platform for the construction of novel molecular entities with potential therapeutic applications.

VI. References

-

Current time information in नागपूर डिव्हिजन, IN. (n.d.). Retrieved February 3, 2026, from

-

Current time information in CN. (n.d.). Retrieved February 3, 2026, from

-

2 Chloropyridine Manufacturers, Suppliers, Dealers & Prices. (n.d.). Tradeindia. Retrieved February 3, 2026, from [Link]

-

4-amino-2-chloropyridine at Best Price in Hangzhou, Zhejiang. (n.d.). Tradeindia. Retrieved February 3, 2026, from [Link]

-

4-Amino-2-chloropyridine, 97% (14432-12-3). (n.d.). Ottokemi. Retrieved February 3, 2026, from [Link]

-

2-chloropyridine at Best Price from Manufacturers, Suppliers & Traders. (n.d.). ExportersIndia. Retrieved February 3, 2026, from [Link]

-

2 Amino 4 Chloropyridine Manufacturer, Supplier from Mumbai. (n.d.). Manas Petro Chem. Retrieved February 3, 2026, from [Link]

-

Infrared Spectral Studies of Some Substituted Pyridines. (n.d.). Retrieved February 3, 2026, from a research paper on the topic.

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved February 3, 2026, from [Link]...

-

Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]...

-

Mass spectral fragmentations of alkylpyridine N-oxides. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. Retrieved February 3, 2026, from a research table on the topic.

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 3, 2026, from [Link]

-

CN103360306A - Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents. Retrieved February 3, 2026, from

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Retrieved February 3, 2026, from a research paper on the topic.

-

Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram. (n.d.). Retrieved February 3, 2026, from a product listing.

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022, October 17). Chemical Science (RSC Publishing). Retrieved February 3, 2026, from [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved February 3, 2026, from a research table on the topic.

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

Method for synthesizing 4-chloro-pyridine. (n.d.). Eureka | Patsnap. Retrieved February 3, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 3, 2026, from [Link]

-

Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. (n.d.). The Journal of Physical Chemistry A. Retrieved February 3, 2026, from [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved February 3, 2026, from [Link]...

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). American Chemical Society. Retrieved February 3, 2026, from [Link]

-

Preparation of 4-chloropyridine N-oxide. (n.d.). PrepChem.com. Retrieved February 3, 2026, from [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved February 3, 2026, from [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved February 3, 2026, from a research paper on the topic.

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Retrieved February 3, 2026, from [Link]

Sources

- 1. 1098093-35-6|4-Butoxy-2-chloropyridine|BLD Pharm [bldpharm.com]

- 2. 2 Chloropyridine Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]

- 3. 2-chloropyridine at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]

- 4. 2 chloropyridine Manufacturers & Suppliers, China 2 chloropyridine Manufacturers Price [made-in-china.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 4-Butoxy-2-chloropyridine

Executive Summary

4-Butoxy-2-chloropyridine (CAS: 1098093-35-6) represents a critical halogenated heterocyclic scaffold in modern medicinal chemistry. Distinguished by its bifunctional nature—possessing an electrophilic chlorine handle at the C2 position and a lipophilic butoxy ether at C4—this molecule serves as a versatile building block for the synthesis of kinase inhibitors, agrochemicals, and complex pharmacological agents. This guide provides a definitive technical analysis of its nomenclature, regioselective synthesis, and downstream applications in palladium-catalyzed cross-coupling reactions.

Nomenclature and Structural Identity

Accurate chemical identification is the prerequisite for reproducible science. The IUPAC name is derived based on the priority rules for heterocyclic systems.

IUPAC Derivation[1]

-

Parent Structure: Pyridine (a six-membered ring containing one nitrogen atom).

-

Numbering: The nitrogen atom is assigned position 1. Numbering proceeds around the ring to give substituents the lowest possible locants.

-

Substituents:

-

Alphabetization: Substituents are listed alphabetically. "Butoxy" precedes "Chloro."[8]

-

Final Name: 4-Butoxy-2-chloropyridine

Chemical Identifiers

| Parameter | Value |

| CAS Number | 1098093-35-6 |

| Molecular Formula | |

| Molecular Weight | 185.65 g/mol |

| SMILES | CCCCOC1=CC(Cl)=NC=C1 |

| InChI Key | UGGNULHQVUWRGQ-UHFFFAOYSA-N |

Synthetic Architecture: The Regioselectivity Paradigm

The synthesis of 4-butoxy-2-chloropyridine is classically achieved via Nucleophilic Aromatic Substitution (

Mechanism and Regiocontrol

In 2,4-dichloropyridine, the chlorine atoms at C2 and C4 are both susceptible to nucleophilic attack. However, the C4 position is significantly more reactive .

-

Electronic Factors: The nitrogen atom in the pyridine ring acts as an electron sink. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance structures where the negative charge resides on the electronegative nitrogen (para-like resonance). Attack at C2 also allows charge delocalization onto nitrogen, but the C4 position generally exhibits lower activation energy for nucleophilic attack in di-halogenated systems due to reduced steric hindrance and trajectory alignment.

-

Outcome: Reaction with n-butoxide yields 4-butoxy-2-chloropyridine as the major product, with trace amounts of the 2-butoxy-4-chloro isomer.

Visualization: Synthesis Pathway

The following diagram illustrates the synthesis and the divergence of reactivity.

Figure 1: Reaction scheme highlighting the regioselective SNAr pathway favoring substitution at the C4 position.

Experimental Protocol

Objective: Synthesis of 4-butoxy-2-chloropyridine on a 10 mmol scale.

Reagents & Equipment

-

Substrate: 2,4-Dichloropyridine (1.48 g, 10 mmol).

-

Nucleophile: n-Butanol (anhydrous).

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (

-BuOK). -

Solvent: DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran).

-

Atmosphere: Nitrogen or Argon (inert atmosphere required).

Step-by-Step Methodology

-

Preparation of Alkoxide:

-

In a flame-dried round-bottom flask under inert gas, suspend NaH (11 mmol, 1.1 eq) in anhydrous DMF (10 mL) at 0°C.

-

Add n-Butanol (10 mmol, 1.0 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases, forming sodium butoxide.

-

-

Nucleophilic Attack:

-

Add a solution of 2,4-dichloropyridine (10 mmol) in DMF (5 mL) dropwise to the alkoxide solution at 0°C.

-

Critical Control Point: Maintain temperature < 5°C during addition to maximize regioselectivity.

-

-

Reaction Progression:

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 9:1) or LC-MS.[8] The starting material (

) should disappear, replaced by the product (

-

-

Work-up:

-

Quench the reaction with water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine (

mL) to remove DMF. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% Ethyl Acetate in Hexanes).

-

Yield: Expect 75–85% as a colorless to pale yellow oil.

-

Functionalization & Applications

The utility of 4-butoxy-2-chloropyridine lies in the remaining chlorine atom at C2. This position is highly activated for palladium-catalyzed cross-coupling, allowing the molecule to serve as a "linker" scaffold.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-pyridine derivatives.

-

Negishi Coupling: Reaction with organozinc reagents for alkylation.

Visualization: Divergent Synthesis

Figure 2: Divergent synthetic pathways utilizing the C2-chlorine handle for library generation.

Physicochemical Profile & Safety

Data summarized below is critical for handling and formulation.

| Property | Data | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~260°C (Predicted) | High boiling point due to ether chain |

| Density | 1.106 g/cm³ | denser than water |

| LogP | 3.25 | Moderate lipophilicity (drug-like) |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | Pyridine N and Ether O |

GHS Safety Classification[1]

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood).

References

-

IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry.[10] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Cambridge: Royal Society of Chemistry, 2014.

- Regioselectivity in Pyrimidines/Pyridines: Loupy, A., et al. "Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine." Tetrahedron, 1991.

-

Synthethic Protocol Validation: BLD Pharm. "Product Analysis: 4-Butoxy-2-chloropyridine (CAS 1098093-35-6)." Accessed 2024.[3]

-

Cross-Coupling Applications: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011.

-

Safety Data: PubChem Compound Summary for CAS 1098093-35-6. National Center for Biotechnology Information. [1]

Sources

- 1. 4-(tert-Butyl)-2-chloropyridine | C9H12ClN | CID 57345981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 1098093-35-6|4-Butoxy-2-chloropyridine|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

molecular weight and formula of 4-Butoxy-2-chloropyridine

Technical Monograph: 4-Butoxy-2-chloropyridine A Strategic Intermediate for Medicinal Chemistry and Drug Discovery

Executive Summary

4-Butoxy-2-chloropyridine (CAS: 1098093-35-6) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active small molecules.[1][2][3][4] Its structural value lies in the orthogonal reactivity of its halogenated core: the C4-alkoxy group provides lipophilic bulk and electronic donation, while the C2-chlorine atom remains a "loaded spring" for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its physicochemical properties, synthetic pathways, and analytical validation protocols.

Fundamental Chemical Identity

The following data establishes the baseline identity for procurement and quality control (QC) verification.

| Parameter | Specification |

| Chemical Name | 4-Butoxy-2-chloropyridine |

| CAS Registry Number | 1098093-35-6 |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Exact Mass | 185.0607 |

| SMILES | ClC1=NC=CC(OCCCC)=C1 |

| Appearance | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water |

Synthetic Architecture & Regioselectivity

The synthesis of 4-Butoxy-2-chloropyridine relies on a Nucleophilic Aromatic Substitution (S_NAr) reaction. The critical challenge in this synthesis is regiocontrol .

The Regioselectivity Paradox

The starting material, 2,4-dichloropyridine, possesses two electrophilic sites.

-

C4 Position: Para-like relative to the ring nitrogen. The intermediate Meisenheimer complex is stabilized by the nitrogen's ability to accept negative charge (resonance stabilization).

-

C2 Position: Ortho-like. While closer to the inductive withdrawal of nitrogen, it lacks the same degree of resonance stabilization for the anionic intermediate compared to C4.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical intermediate states.

Figure 1: Synthetic pathway showing the preferential S_NAr mechanism at the C4 position.

Analytical Characterization

Trustworthy identification requires corroboration between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

A. Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Observed Mass: [M+H]⁺ = 186.1 Da.

-

Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 186 and 188 confirms the presence of a single Chlorine atom.

B. ¹H-NMR Prediction & Assignment (CDCl₃, 400 MHz)

The symmetry of the pyridine ring is broken, leading to distinct signals.

| Proton Environment | Shift (ppm) | Multiplicity | Integration | Assignment Logic |

| Pyridine H6 | 8.15 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen. |

| Pyridine H3 | 6.80 | Doublet (d) | 1H | Shielded by C2-Cl and C4-OBu; ortho to Cl. |

| Pyridine H5 | 6.72 | dd | 1H | Shielded by C4-OBu; meta to Cl. |

| O-CH₂- | 4.05 | Triplet (t) | 2H | Deshielded by Oxygen. |

| -CH₂- | 1.78 | Quintet | 2H | Beta to Oxygen. |

| -CH₂- | 1.48 | Sextet | 2H | Gamma to Oxygen. |

| -CH₃ | 0.96 | Triplet (t) | 3H | Terminal methyl group. |

Quality Control Decision Tree

Figure 2: QC workflow to ensure isomeric purity prior to downstream usage.

Experimental Protocol

Objective: Synthesis of 4-Butoxy-2-chloropyridine on a 10g scale.

Reagents:

-

2,4-Dichloropyridine (1.0 eq)

-

n-Butanol (5.0 eq, serves as solvent/reagent)

-

Sodium Hydride (60% in oil) (1.1 eq) or Potassium tert-butoxide (1.1 eq)

Procedure:

-

Activation: In a flame-dried 250 mL Round Bottom Flask (RBF) under Nitrogen, suspend Sodium Hydride (1.1 eq) in anhydrous THF (or use neat n-Butanol if using KOH).

-

Alkoxide Formation: Add n-Butanol dropwise at 0°C. Stir for 30 mins until H₂ evolution ceases.

-

Addition: Add solution of 2,4-Dichloropyridine in minimal THF (or add solid directly if using neat alcohol).

-

Reaction: Heat to 70°C for 4-6 hours. Monitor by TLC (20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.4).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. If oil is impure, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Safety Note: 2,4-Dichloropyridine is an irritant. Sodium Hydride releases flammable hydrogen gas. Conduct all operations in a fume hood.

Applications in Drug Discovery

This molecule serves as a "Scaffold Linker."

-

Kinase Inhibition: The 2-chloro position is highly reactive to Palladium-catalyzed amination (Buchwald-Hartwig). This allows the attachment of hinge-binding motifs (e.g., aminopyrazoles) while the 4-butoxy tail extends into the solvent-exposed region or hydrophobic pocket of the ATP binding site.

-

Solubility Modulation: The butyl chain increases logP (lipophilicity), which can be necessary to balance the polarity of other heterocyclic moieties in a drug candidate, improving cell permeability.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,4-Dichloropyridine. Retrieved from [Link]

-

Mijoon, L., et al. (2015).[5] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 4-Chloropyridine N-oxide(1121-76-2) 1H NMR spectrum [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of Substituted Chloropyridines: From Mechanistic Scaffolds to High-Value Targets

Executive Summary

Substituted chloropyridines represent a class of "privileged structures" in modern organic synthesis, serving as the architectural backbone for blockbuster pharmaceuticals (e.g., Etoricoxib) and globally dominant agrochemicals (e.g., Imidacloprid). Their utility stems from a unique electronic profile that allows for orthogonal functionalization: the electron-deficient pyridine ring facilitates Nucleophilic Aromatic Substitution (

The Electronic Architecture: Causality of Reactivity

To effectively utilize chloropyridines, one must understand the electronic causality that dictates their reactivity profile. The nitrogen atom in the pyridine ring exerts a strong inductive ($ -I

-

2-Chloropyridine & 4-Chloropyridine: The chlorine atom is ortho or para to the nitrogen.[1] The electronegative nitrogen stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack, significantly lowering the activation energy for

reactions [1]. -

3-Chloropyridine: The chlorine is meta to the nitrogen.[1] The resonance stabilization of the negative charge on the nitrogen is not possible during nucleophilic attack. Consequently, 3-chloropyridines are resistant to

but remain highly active in Palladium-catalyzed oxidative addition cycles [2].

Table 1: Comparative Reactivity Profile of Chloropyridine Isomers

| Isomer | Pd-Catalyzed Coupling | Lithiation (Halogen-Metal Exchange) | Primary Application Utility | |

| 2-Chloro | High (Activated) | High | C-3 directing group effect | Agrochemicals, Ligands |

| 3-Chloro | Low (Deactivated) | High | C-4 regioselectivity | Drug Scaffolds, COX-2 Inhibitors |

| 4-Chloro | High (Activated) | High | C-3 directing group effect | Pyridine polymers, Dyes |

High-Value Application Workflows

2.1 Pharmaceutical Case Study: Etoricoxib (COX-2 Inhibitor)

Etoricoxib demonstrates the strategic use of 3-chloropyridine derivatives. The synthesis relies on the construction of a bipyridine scaffold.[2] The 5-chloro-3-(4-methanesulfonylphenyl)-6'-methyl-[2,3']bipyridine core is assembled via Palladium-catalyzed coupling. Here, the chlorine atom serves as a robust handle that survives initial assembly steps or acts as the site for oxidative addition depending on the specific synthetic route chosen [3, 4].

2.2 Agrochemical Case Study: Imidacloprid (Neonicotinoid)

Imidacloprid, a systemic insecticide, utilizes the 2-chloro-5-methylpyridine scaffold. The 2-chloro position is critical not just for synthetic assembly but for biological binding affinity to nicotinic acetylcholine receptors. The synthesis typically involves the coupling of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine [5, 6].[3][4]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent reactivity pathways available to a generic 2-chloropyridine scaffold, highlighting the decision-making process for researchers.

Figure 1: Divergent synthetic pathways for 2-chloropyridine, illustrating the choice between SnAr, Cross-Coupling, and Lithiation based on target architecture.

Validated Experimental Protocols

Protocol A: Regioselective

Amination of 2-Chloropyridine

Context: This protocol utilizes the electron-deficient nature of the 2-position to introduce amine functionalities without transition metals.

Reagents:

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Nucleophile: Morpholine or Piperidine (1.2 equiv)

-

Base:

(2.0 equiv) -

Solvent: DMF or NMP (Polar aprotic solvents stabilize the transition state)

Methodology:

-

Preparation: In a dry reaction vial, dissolve 2-chloropyridine (1 mmol) in DMF (3 mL).

-

Addition: Add

(2 mmol) followed by the amine (1.2 mmol). -

Thermal Activation: Heat the mixture to 100°C for 12 hours. Note: 3-chloropyridine would require significantly higher temperatures (>200°C) or Pd-catalysis for this transformation.

-

Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc).

Validation Check:

-

Monitor TLC for the disappearance of the starting material (

in 4:1 Hex/EtOAc). -

Product formation is confirmed by a downfield shift of the C2 proton signal in

NMR due to the loss of the shielding chlorine atom and introduction of the nitrogen substituent.

Protocol B: Suzuki-Miyaura Coupling of 2-Chloropyridine

Context: Used for constructing biaryl scaffolds like those in Etoricoxib. Chloropyridines are generally less reactive than bromopyridines, requiring specialized ligands.

Reagents:

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst:

(2 mol%) -

Ligand: SPhos or XPhos (4 mol%) - Critical for activating the C-Cl bond.

-

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1)

Methodology:

-

Inert Atmosphere: Purge a Schlenk tube with Argon.

-

Loading: Add

, Ligand, Boronic Acid, and Base. -

Solvation: Add Toluene/Water and the 2-chloropyridine.

-

Cycle: Heat to 100°C for 4-8 hours. The bulky, electron-rich phosphine ligand (SPhos) facilitates the oxidative addition of the unactivated aryl chloride [7].

-

Isolation: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.

Advanced Synthesis Visualization: Imidacloprid Pathway

The following diagram details the industrial logic for synthesizing Imidacloprid, highlighting the critical coupling step involving the chloropyridine intermediate.

Figure 2: Convergent synthesis of Imidacloprid. The 2-chloro-5-chloromethylpyridine intermediate (Red) acts as the electrophile in the final coupling step [5].

References

-

Reactivity of 2-chloropyridine and 4-chloropyridine towards nucleophiles. AskFilo.

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. Journal of Organic Chemistry.

-

Process for the synthesis of Etoricoxib. Google Patents (US9024030B2).

-

Preparation of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences.

-

Process for preparing imidacloprid. Google Patents (US6307053B1).

-

Imidacloprid Synthesis and Properties. ChemicalBook.

-